4-Chloro-6-(trifluoromethyl)pyrimidine

Organometallic Chemistry C-H Functionalization Halogen-Metal Exchange

4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1) is a heteroaromatic building block of the pyrimidine class, characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. This substitution pattern confers distinct physicochemical properties, including a density of 1.429 g/cm³, a boiling point of 35-36 °C at 22 Torr, and a predicted XLogP3 of 2.1 ,.

Molecular Formula C5H2ClF3N2
Molecular Weight 182.53 g/mol
CAS No. 37552-81-1
Cat. No. B1588905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)pyrimidine
CAS37552-81-1
Molecular FormulaC5H2ClF3N2
Molecular Weight182.53 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)C(F)(F)F
InChIInChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H
InChIKeyTYSPDLZOMUDHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1): Procurement-Grade Evidence for Scientific Selection


4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1) is a heteroaromatic building block of the pyrimidine class, characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. This substitution pattern confers distinct physicochemical properties, including a density of 1.429 g/cm³, a boiling point of 35-36 °C at 22 Torr, and a predicted XLogP3 of 2.1 , . The compound is a liquid at ambient temperature and requires storage under inert gas at 2-8°C [1]. As a key intermediate, it is extensively employed in the synthesis of pharmaceuticals and agrochemicals via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2].

4-Chloro-6-(trifluoromethyl)pyrimidine: Why In-Class Substitution is Scientifically Unjustified


Generic substitution among chloropyrimidines is precluded by the divergent electronic and steric effects imposed by specific substitution patterns. The 4-chloro-6-trifluoromethyl motif in 4-Chloro-6-(trifluoromethyl)pyrimidine establishes a unique reactivity profile compared to regioisomers like 2-chloro-4-(trifluoromethyl)pyrimidine or analogs with additional substituents at the 2- or 5-positions [1]. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly enhances the electrophilicity at the 4-position chlorine for nucleophilic aromatic substitution (SNAr), while simultaneously enabling directed ortho-metalation at the 5-position due to the combined acidifying effect of the chlorine and trifluoromethyl groups [2]. Substituting this compound with a different chloro-(trifluoromethyl)pyrimidine isomer, or a non-fluorinated analog like 4,6-dichloropyrimidine, would fundamentally alter reaction kinetics, regioselectivity, and the physicochemical properties (e.g., lipophilicity, metabolic stability) of the resulting downstream products [3]. The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide: 4-Chloro-6-(trifluoromethyl)pyrimidine vs. Analogs in Synthesis and Bioactivity


Ortho-Metalation Efficiency: Superior Deprotonation Yield Compared to Alternative Regioisomers

4-Chloro-6-(trifluoromethyl)pyrimidine undergoes efficient deprotonation at the 5-position with lithium diisopropylamide (LDA) to generate a stable 5-pyrimidyllithium species, which upon carboxylation yields the corresponding 5-carboxylic acid in satisfactory to excellent yields. This is in stark contrast to regioisomers like 4-bromo-6-(trifluoromethyl)pyrimidine, which fails to produce any detectable acid under similar conditions, and 2-bromo-4-(trifluoromethyl)pyrimidine, which gives only poor yields [1].

Organometallic Chemistry C-H Functionalization Halogen-Metal Exchange

Reaction Outcome Selectivity: Regioselective Access to Distinct Intermediates

During the chlorination of 6-trifluoromethyluracil, the specific substitution pattern leads to a defined product distribution. The reaction yields 25% of 2,4-dichloro-6-(trifluoromethyl)pyrimidine and a distinct 53% yield of 4-chloro-6-(trifluoromethyl)pyrimidin-2-yldichlorophosphate, an isolable intermediate. This phosphoester intermediate is then converted to the target dichloro compound in 72% yield. This pathway is unique to the 6-trifluoromethyl series and represents the first isolation of such intermediates [1].

Heterocyclic Synthesis Chlorination Reaction Selectivity

Downstream Biological Potency: Enabling Low-Micromolar TLR8 Antagonism

Derivatives synthesized from the 6-(trifluoromethyl)pyrimidine scaffold, specifically 6-(trifluoromethyl)pyrimidin-2-amines which are accessible via SNAr on the parent 4-chloro compound, demonstrate potent Toll-like Receptor 8 (TLR8) antagonism. Optimized compounds from this series exhibit IC50 values of 6.5 μM and 8.7 μM in a cell-based assay [1].

Medicinal Chemistry Immunology TLR8 Antagonist

Physical State and Stability: A Distinguishing Factor for Handling and Storage

Unlike many structurally related pyrimidine analogs which are solids at room temperature, 4-Chloro-6-(trifluoromethyl)pyrimidine is a liquid with a melting point of -53 to -52 °C and a boiling point of 35-36 °C at 22 Torr , [1]. This physical state difference has direct implications for procurement, storage, and synthetic workflow, as it eliminates the need for pre-dissolution for certain applications but necessitates storage under inert gas at 2-8°C to ensure long-term stability .

Physicochemical Properties Compound Management Procurement Specification

Validated Application Scenarios for 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1)


Regioselective Synthesis of 5-Functionalized Pyrimidines

This compound is the substrate of choice for preparing 5-substituted-6-(trifluoromethyl)pyrimidines via directed ortho-metalation. As demonstrated, it undergoes efficient deprotonation and subsequent electrophilic trapping (e.g., carboxylation) in high yields, a transformation that fails with regioisomeric analogs [1]. This enables the precise construction of complex pyrimidines for medicinal chemistry programs.

Precursor to TLR8 Antagonists for Immuno-Oncology Research

The 4-chloro substituent serves as a versatile handle for introducing amine functionalities (via SNAr) to generate 6-(trifluoromethyl)pyrimidin-2-amines. These derivatives have been optimized to yield potent TLR8 antagonists with low-micromolar IC50 values in cell-based assays, validating the use of this specific building block in discovering novel immunomodulatory agents [2].

Synthesis of Agrochemical Intermediates via Cross-Coupling

The combination of a reactive chlorine atom and a metabolically stable trifluoromethyl group makes this compound an ideal partner in Suzuki-Miyaura and other cross-coupling reactions to synthesize aryl- and heteroaryl-substituted pyrimidines [3]. These products are key intermediates in the discovery of novel herbicides and fungicides, where the trifluoromethyl group is known to enhance bioavailability and environmental persistence .

Laboratory-Scale Procurement for Automated Liquid Handling Systems

Its physical state as a room-temperature liquid (MP -53 to -52 °C) is a crucial differentiator for high-throughput experimentation and automated synthesis platforms . This property simplifies compound management, eliminates the need for weighing solids, and facilitates precise volumetric dispensing, thereby reducing workflow complexity and error compared to solid chloropyrimidine analogs.

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